Bienvenue dans la boutique en ligne BenchChem!

3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride

Gamma-secretase inhibition Alzheimer's disease Medicinal chemistry

3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride is a chiral, non-racemic 3-amino-azepin-2-one building block that serves as the core scaffold in a patented series of γ-secretase inhibitors developed by Eli Lilly and Company. Unlike a free base, the hydrochloride salt is specifically isolated during synthesis to provide a crystalline, high-purity solid suitable for large-scale coupling reactions, as demonstrated by its direct use in the multi-hundred-gram preparation of an advanced clinical candidate intermediate.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 1116395-27-7
Cat. No. B1506964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride
CAS1116395-27-7
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCN1C=CC(=CC(C1=O)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H14N2O.ClH/c1-15-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-9,12H,14H2,1H3;1H
InChIKeyPJNUQQWJUNUMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride (CAS 1116395-27-7): A Strategic Intermediate for Gamma-Secretase Inhibitor Programs


3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride is a chiral, non-racemic 3-amino-azepin-2-one building block that serves as the core scaffold in a patented series of γ-secretase inhibitors developed by Eli Lilly and Company [1]. Unlike a free base, the hydrochloride salt is specifically isolated during synthesis to provide a crystalline, high-purity solid suitable for large-scale coupling reactions, as demonstrated by its direct use in the multi-hundred-gram preparation of an advanced clinical candidate intermediate [1]. Its molecular formula is C₁₃H₁₅ClN₂O (MW 250.72 g/mol) .

Why 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride Cannot Be Substituted with Positional Isomers


In the development of the γ-secretase inhibitor series disclosed in US 8,188,069, the regiochemistry of the phenyl substituent on the azepinone ring is a critical determinant of the final drug candidate's structure, not a generic feature. The patent explicitly synthesizes and differentiates between the 5-phenyl, 4-phenyl, and 6-phenyl isomers of the 3-amino-azepin-2-one scaffold [1]. Procuring the incorrect isomer, such as the 4-phenyl or 6-phenyl analog, would lead to the synthesis of an entirely different series of final compounds (Preparations 19 and 20) that are not the subject of the lead optimization efforts centered on the 5-phenyl core (Preparations 17 and 21) [1]. Therefore, direct substitution is chemically invalid for any program based on this intellectual property.

Quantitative Evidence Guide for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride


Regiochemical Identity: 5-Phenyl Isomer is the Exclusive Scaffold for the Lead Series

The 5-phenyl isomer is the specific synthetic entry point for the lead compound series. Patent US 8,188,069 prepares the 4-phenyl and 6-phenyl isomers as separate, distinct intermediates (Preparations 19 and 20) for structure-activity relationship (SAR) exploration, confirming that they are not interchangeable with the 5-phenyl compound (Preparation 17) which is used to synthesize the primary inhibitor (II) [1]. The choice of isomer dictates the final inhibitor's structure.

Gamma-secretase inhibition Alzheimer's disease Medicinal chemistry

Salt Form Advantage: Hydrochloride Enables Crystalline Isolation and Process-Scale Purity

The hydrochloride salt of 3-amino-1-methyl-5-phenyl-1,3-dihydro-azepin-2-one is directly precipitated from the reaction mixture after zinc reduction, providing a 94% yield of a brown powder (22.9 g from 25 g of oxime) [1]. This contrasts with the free base form, which is described as a 'red-brown oil' after conversion from the HCl salt, and would be less convenient for long-term storage and large-scale handling [1].

Process chemistry Large-scale synthesis Solid-form development

Scalability Validated: Demonstrated Utility at Multi-Hundred-Gram Scale for GMP-like Synthesis

The free base form of the target compound is used in a subsequent amide coupling step (Preparation 21) at a 330 g (1.54 mol) scale, yielding 574 g (97%) of a key intermediate [1]. This demonstrates that the chemistry of this scaffold is robust and scalable, a crucial factor for procurement decisions when sourcing material for pre-clinical and early clinical supply.

Process chemistry Scale-up cGMP synthesis

Structural Differentiation by High-Resolution Mass Spectrometry Confirms Identity

The patent provides high-resolution mass spectrometry (HRMS) data that unambiguously differentiates the 5-phenyl isomer from its regioisomers. The 4-phenyl isomer was confirmed by exact mass of its sodium salt (Calculated: 237.1004, Found: 237.1001) and the 6-phenyl isomer by its exact mass (Calculated: 214.1106, Found: 214.1105) [1]. This provides a quantitative analytical benchmark for identity testing upon material receipt.

Analytical chemistry Quality control Structural confirmation

Application Scenarios for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride in Drug Discovery and Development


Synthesis of Eli Lilly's Patented γ-Secretase Inhibitor (Formula II)

This is the primary, documented use. The compound is converted to (S)-2-amino-N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-azepin-3-yl)-propionamide, the direct precursor to the clinical candidate of formula (II) [1]. Any CRO or pharmaceutical company aiming to replicate this inhibitor or its analogs must procure this specific 5-phenyl isomer.

Structure-Activity Relationship (SAR) Studies on Azepinone-Based Amyloid Beta Modulators

The 5-phenyl isomer serves as the reference point for medicinal chemistry efforts. By procuring the 4-phenyl and 6-phenyl isomers as comparators, researchers can systematically evaluate how phenyl ring position affects γ-secretase inhibition, cellular amyloid beta (Aβ) reduction, and off-target profiles, as demonstrated by the patent's systematic preparation of all three regioisomers [1].

Process Chemistry and Solid-State Development for Azepine-Containing Drug Candidates

The hydrochloride salt's direct isolation as a crystalline powder (94% yield) and the demonstrated scalability of its free base (330 g reaction scale) make it a model intermediate for process R&D [1]. Procurement of the salt form specifically facilitates solid-state characterization, polymorph screening, and the development of robust crystallization protocols for later-stage manufacturing.

Quote Request

Request a Quote for 3-amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.